

Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzyl succinate*

Cat. No.: *B089603*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dibenzyl succinate**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **dibenzyl succinate**.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of **dibenzyl succinate** is characterized by signals corresponding to the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: ^1H NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.32	m	C ₆ H ₅ -
5.11	s	-O-CH ₂ -Ph
2.69	s	-CO-CH ₂ -CH ₂ -CO-

m = multiplet, s = singlet

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the **dibenzyl succinate** molecule. Due to the molecule's symmetry, a limited number of signals are observed.

Table 2: ¹³C NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Assignment
172.1	C=O (Ester carbonyl)
135.9	C (Quaternary aromatic)
128.5	CH (Aromatic)
128.2	CH (Aromatic)
128.0	CH (Aromatic)
66.5	-O-CH ₂ -
29.0	-CO-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dibenzyl succinate** shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for **Dibenzyl Succinate**

Wavenumber (cm ⁻¹)	Assignment
3030 - 3090	C-H stretch (aromatic)
2950 - 2980	C-H stretch (aliphatic)
1735	C=O stretch (ester)
1495, 1455	C=C stretch (aromatic ring)
1160	C-O stretch (ester)
740, 695	C-H bend (aromatic, out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]

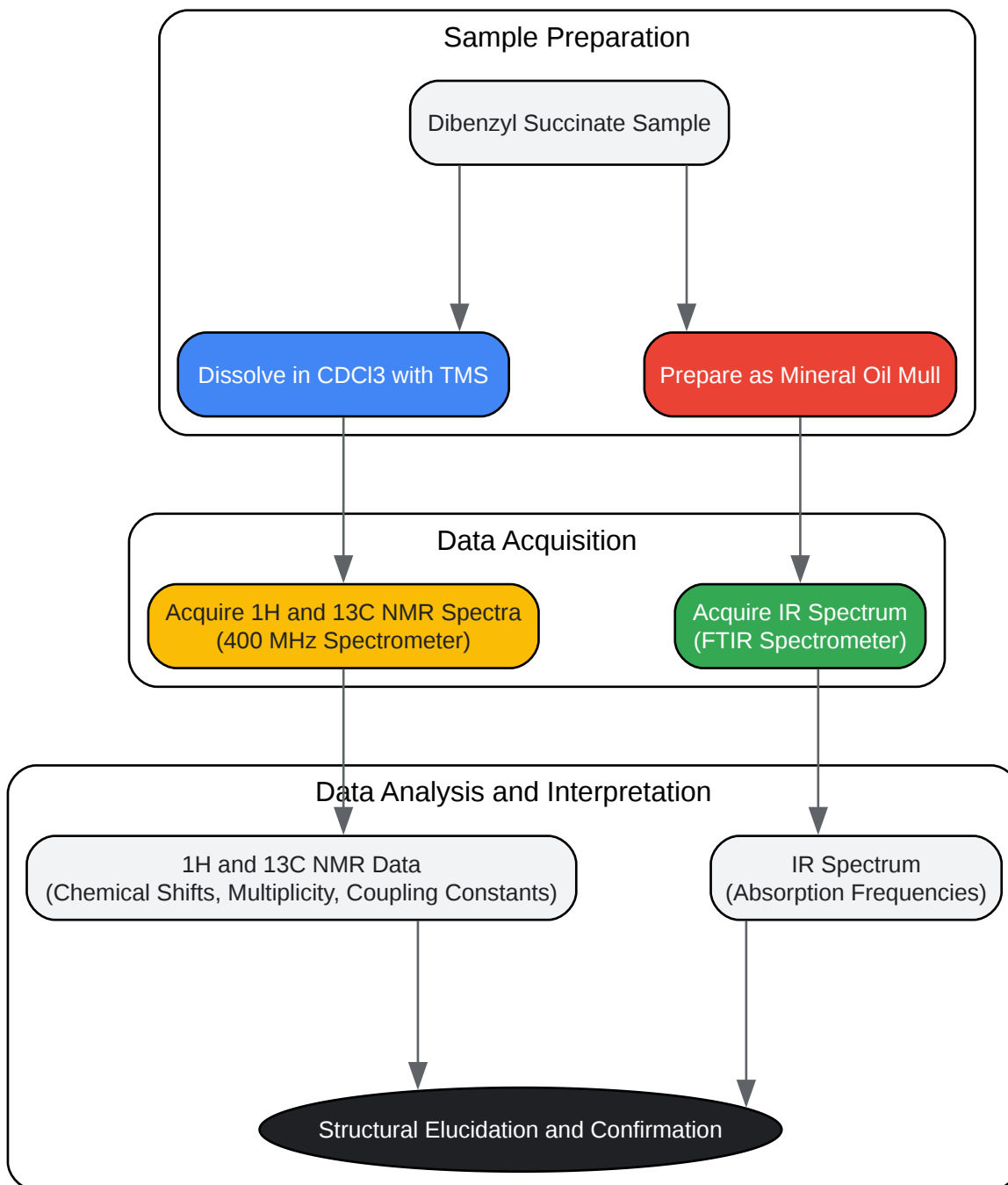
Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The sample was prepared as a solid in a mineral oil mull.[3] The data was collected in the mid-infrared range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for **dibenzyl succinate**.

Workflow for Spectroscopic Analysis of Dibenzyl Succinate



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Caption: Workflow for the spectroscopic analysis of **Dibenzyl Succinate**.

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References

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